
(2-(4-bromophenyl)-2H-tetrazol-5-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(4-bromophenyl)-2H-tetrazol-5-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C18H16BrN5O and its molecular weight is 398.264. The purity is usually 95%.
BenchChem offers high-quality (2-(4-bromophenyl)-2H-tetrazol-5-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-bromophenyl)-2H-tetrazol-5-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Properties
The compound's synthesis and antioxidant capabilities have been explored through various organic chemistry methodologies. For example, the synthesis of bromophenol derivatives and their evaluation for antioxidant activities have shown that these compounds exhibit potent antioxidant properties. These findings are significant, considering the importance of antioxidants in preventing oxidative stress-related diseases (Çetinkaya et al., 2012). Similarly, the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including natural products, highlight the effectiveness of these compounds in radical scavenging and reducing power assays, suggesting their potential as antioxidant agents (Balaydın et al., 2010).
Antituberculosis and Cytotoxicity Studies
A series of heteroarylthioquinoline derivatives synthesized through the Friedlander annulation process demonstrated in vitro activity against Mycobacterium tuberculosis, with certain compounds showing significant activity and minimal cytotoxic effects. This suggests their potential application in developing new antituberculosis agents (Chitra et al., 2011).
Antimicrobial and Antiviral Activity
Compounds synthesized from similar chemical frameworks have been evaluated for antimicrobial and antiviral potentials. For instance, substituted benzimidazoles demonstrated selective activity against certain fungi and viruses, underscoring the potential utility of structurally related compounds in treating infectious diseases (Sharma et al., 2009).
Anticancer Agents Development
Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and evaluated for their antitumor activities against various cancer cell lines. Some compounds exhibited moderate to high levels of antitumor activities, comparable to 5-fluorouracil, a positive control. This indicates the potential of these compounds as anticancer agents (Fang et al., 2016).
Eigenschaften
IUPAC Name |
[2-(4-bromophenyl)tetrazol-5-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5O/c1-12-4-9-16-13(11-12)3-2-10-23(16)18(25)17-20-22-24(21-17)15-7-5-14(19)6-8-15/h4-9,11H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNVEMSDFSOOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-bromophenyl)-2H-tetrazol-5-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2473469.png)
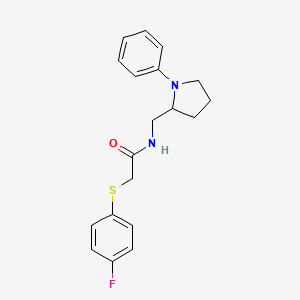
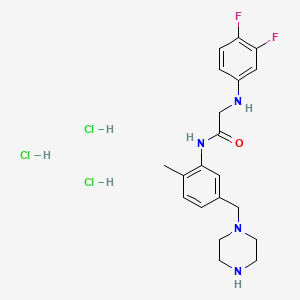

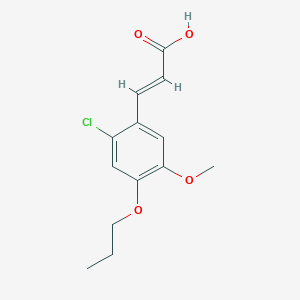
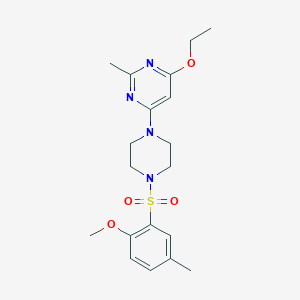
![N-benzyl-N,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2473477.png)
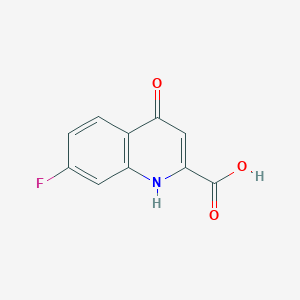
![3-methyl-5-(3-methylbenzoyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2473481.png)

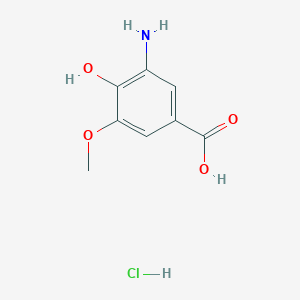
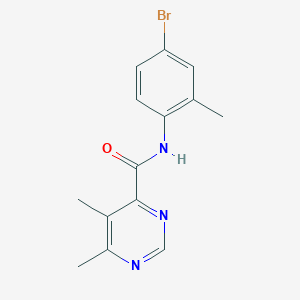
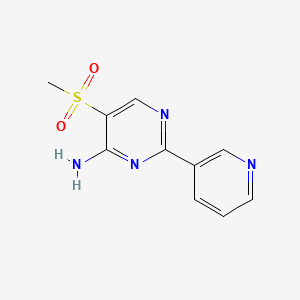
![Ethyl 1-(3-((4-bromophenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2473491.png)